REACTION_CXSMILES
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[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[N:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1>>[CH3:9][C:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:16][C:13]2[CH:14]=[CH:15][N:10]=[CH:11][CH:12]=2)=[CH:3][CH:2]=1
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Name
|
|
Quantity
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12.6 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)C=O)C
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Name
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|
Quantity
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9.3 g
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Type
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reactant
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Smiles
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N1=CC=C(C=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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CC1=CC=C(C=CC2=CC=NC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |